molecular formula C7H10N2O B1394329 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol CAS No. 1044764-19-3

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol

Cat. No. B1394329
M. Wt: 138.17 g/mol
InChI Key: BDQHFHMDXRFNGB-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole” is a chemical compound with the molecular formula C6H8N2 . This compound adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .


Synthesis Analysis

The synthesis of this compound involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This provides a convenient method of synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . The latter can be readily converted to various derivatives via introduction and modification of a substituent in the 3-position .


Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring . The crystal cohesion is achieved by C—H N hydrogen bonds .


Chemical Reactions Analysis

The nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight of the compound is 124.14 .

Scientific Research Applications

Antimicrobial Activity

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, derived from 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, demonstrated significant antimicrobial properties. These compounds showed broad-spectrum antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and others. Notably, one compound displayed high hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells, but low in vivo toxicity in mice (Demchenko et al., 2021).

Chemical Synthesis and Functionalization

Various studies have focused on the synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. For instance, the activation of these compounds towards functionalization at specific positions, and the synthesis of nitro derivatives and other substituted derivatives, have been explored for their potential applications in different fields of chemistry and pharmacology. This includes studies on the synthesis of nitro derivatives and methods for introducing and modifying substituents (Gallagher & Adams, 1989; Kavina et al., 2018).

Polymerization Activity

The study of chiral dialkylaluminum 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-olates revealed their potential in polymerization activities. These compounds showed significant activity in the ring-opening polymerization (ROP) of e-caprolactone, which could be useful in the field of polymer chemistry (Basiak et al., 2017).

Neuroprotective Properties

In the field of neuroscience, specific derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been investigated for their neuroprotective properties. Specifically, certain inhibitors based on this scaffold showed promising results in protecting against low potassium-induced cell death in rat cerebellar granule neurons (Graczyk et al., 2005).

Cognition Enhancement

Some derivatives of dihydro-1H-pyrrolo[1,2-a]imidazole have been synthesized and evaluated for their cognition-enhancing activities. These compounds showed potent antiamnestic activity and were effective in reversing scopolamine-induced amnesia in animal models, indicating their potential in treating cognitive disorders (Pinza et al., 1993).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4,10H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQHFHMDXRFNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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